molecular formula C8H10O2 B1625513 4,5,6,7-Tetrahydrobenzofuran-4-ol CAS No. 84099-58-1

4,5,6,7-Tetrahydrobenzofuran-4-ol

Cat. No. B1625513
CAS RN: 84099-58-1
M. Wt: 138.16 g/mol
InChI Key: ULJDDPKYJJHVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzofuran-4-ol is a chemical compound with the molecular formula C8H10O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzofuran derivatives, which include this compound, has been performed in various studies. For instance, one study involved the design and synthesis of a new series of benzofuran derivatives . Another study involved the synthesis of a novel compound through ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 141.6±7.0 °C at 760 mmHg, and a vapour pressure of 4.2±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydrobenzofuran-4-ol serves as a precursor in the synthesis of complex molecules. Efficient synthetic strategies have been developed for polyfunctionalized benzofuran derivatives, demonstrating its utility in organic synthesis. For instance, an efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones showcases the compound's versatility in creating eco-friendly reactions under microwave irradiation in ethyl alcohol, highlighting a move towards more sustainable chemistry practices (Guan‐Hua Ma et al., 2014).

Biological Applications

The biological applications of derivatives of this compound are evident in their antibacterial properties. Diverse tetrahydrobenzofuran-4-one derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-negative and Gram-positive bacteria. Notably, certain derivatives displayed significant inhibitory activity, highlighting the compound's potential in developing new antibacterial agents (L. Xia et al., 2015).

Material Science and Photocatalysis

In material science, this compound derivatives find applications in the development of new materials with unique properties. For example, the study on the synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms reveals the compound's role in creating novel materials with potential applications in catalysis and materials science (D. Rosario-Amorin et al., 2012).

Advanced Organic Synthesis

The compound is also instrumental in advanced organic synthesis, facilitating the creation of novel structures through Diels-Alder reactions and other synthetic pathways. For instance, approaches to open fullerenes through the synthesis and kinetic stability of Diels-Alder adducts of substituted isobenzofurans with C60 highlight innovative applications in synthesizing novel carbon structures (Shih‐Ching Chuang et al., 2007).

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJDDPKYJJHVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517467
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84099-58-1
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzofuran-4-ol
Reactant of Route 2
4,5,6,7-Tetrahydrobenzofuran-4-ol
Reactant of Route 3
4,5,6,7-Tetrahydrobenzofuran-4-ol
Reactant of Route 4
4,5,6,7-Tetrahydrobenzofuran-4-ol
Reactant of Route 5
4,5,6,7-Tetrahydrobenzofuran-4-ol
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydrobenzofuran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.